Fmoc-L-Leu-MPPA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

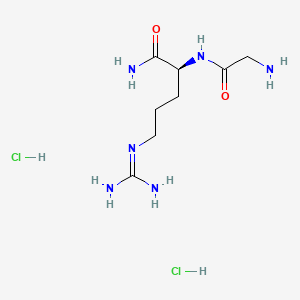

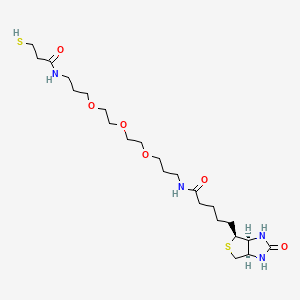

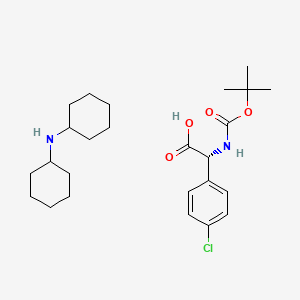

Fmoc-L-Leu-MPPA is a chemical compound with the name N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-leucine-3-(4-oxymethylphenoxy)propionic acid . It serves as a precursor for the linkage to aminomethyl supports by standard coupling procedures . This method guarantees a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in your peptide .

Synthesis Analysis

The synthesis of Fmoc-L-Leu-MPPA involves anchoring Nalpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis . This approach was improved by F. Albericio and G. Barany .Molecular Structure Analysis

The molecular structure of Fmoc-L-Leu-MPPA is represented by the formula C31H33NO7 . It has a molecular weight of 531.61 g/mol .Chemical Reactions Analysis

Fmoc-L-Leu-MPPA is used as a linker in the synthesis of peptides. It is used in the formation of bonds to aminomethyl supports by standard coupling procedures .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-L-Leu-MPPA are largely determined by its molecular structure. It has a molecular weight of 531.61 g/mol .科学研究应用

Drug Delivery Systems

Fmoc-L-Leu-MPPA can be utilized in the development of drug delivery systems . Its structure allows for the creation of hydrogels that can encapsulate drugs and release them in a controlled manner . These hydrogels can be engineered to respond to various stimuli, such as pH or temperature, making them highly versatile for targeted drug delivery applications.

Tissue Engineering

In tissue engineering, Fmoc-L-Leu-MPPA contributes to the synthesis of peptide-based hydrogels that mimic the extracellular matrix . These hydrogels support cell adhesion, proliferation, and differentiation, which are crucial for the development of tissue scaffolds that promote healing and regeneration of damaged tissues.

Diagnostic Imaging

The compound’s ability to form self-assembled nanostructures makes it suitable for use in diagnostic imaging . Fmoc-L-Leu-MPPA-based hydrogels can be functionalized with imaging agents, providing a biocompatible medium for enhanced imaging of biological tissues and aiding in the diagnosis of various diseases .

Bioprinting

Fmoc-L-Leu-MPPA is instrumental in bioprinting applications due to its gel-forming capabilities. It can be used to create stable structures that serve as scaffolds for cells to grow and form tissues, which is a significant step towards fabricating complex biological structures .

Biomedical Research

In biomedical research, Fmoc-L-Leu-MPPA is used to create hydrogels that can simulate the physiological environment for in vitro studies . These hydrogels can be used to study cell behavior, drug interactions, and disease models, providing valuable insights into biological processes and potential treatments.

Biotechnology

The self-assembly properties of Fmoc-L-Leu-MPPA make it a valuable building block in biotechnology for the fabrication of functional materials . Its inherent hydrophobicity and aromaticity facilitate the association of building blocks, leading to the creation of novel materials with diverse applications, including sensors, membranes, and coatings.

作用机制

Target of Action

Fmoc-L-Leu-MPPA is a compound that primarily targets amino acids in peptide synthesis . The Fmoc group, or 9-Fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This leads to the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner . The Fmoc group also allows for the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .

Pharmacokinetics

It is known that the fmoc group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Result of Action

The primary result of Fmoc-L-Leu-MPPA’s action is the formation of peptides through solid-phase peptide synthesis . By this method, a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in the peptide is guaranteed .

Action Environment

The action of Fmoc-L-Leu-MPPA is influenced by environmental factors such as pH and temperature. The Fmoc group is stable under acidic conditions but is rapidly removed by base . Therefore, the pH of the environment can significantly influence the efficacy of Fmoc-L-Leu-MPPA in peptide synthesis.

未来方向

The use of Fmoc-L-Leu-MPPA and similar compounds in peptide synthesis is a growing field with potential for further development. The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, making these compounds useful in the fabrication of functional materials .

Relevant Papers

- “Improved approach for anchoring Nalpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis” by F. Albericio and G. Barany .

- “Amino acid derivatives used as agents bonding to a solid support” by NeoMPS S.A .

- "Fmoc-Modified Amino Acids and Short Peptides: Simple Bio- Inspired Building Blocks for the Fabrication of Functional Materials" .

属性

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33NO7/c1-20(2)17-28(30(35)38-18-21-11-13-22(14-12-21)37-16-15-29(33)34)32-31(36)39-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-14,20,27-28H,15-19H2,1-2H3,(H,32,36)(H,33,34)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQVOEUFBLTCMI-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Leu-MPPA | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)

![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)